(2R)-N-[(2R,3S)-4-[tert-butylcarbamoyl(3-methylbutyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-3,3-dimethyl-2-[[2-(methylamino)acetyl]amino]butanamide
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Overview
Description
Sulfur Mononitride (NS₁): is an inorganic compound with the molecular formula SN. It serves as the sulfur analogue of nitric oxide (NO) and shares the same electron configuration. Initially detected in outer space within giant molecular clouds and later in comets’ comas, NS₁ has sparked interest for further laboratory studies .
Preparation Methods
a. Electric Discharge: NS₁ can be synthesized by electric discharge in mixtures of nitrogen and sulfur compounds. Alternatively, combustion in the gas phase or photolysis in solution also yields this compound .
b. Spectroscopic Studies: Due to its high reactivity, NS₁ cannot be isolated as a solid or liquid. it can be observed spectroscopically over short periods. Methods include:
Discharge of Nitrogen and Sulfur Vapor: Transmission of electric discharge through a nitrogen-sulfur vapor mixture produces NS₁.
Low-Temperature Trapping in Argon Matrices: Low-pressure microwave discharge of elemental nitrogen and sulfur leads to a mixture of products, including NS₁.
Chemical Reactions Analysis
NS₁ participates in various reactions:
Oxidation and Reduction: NS₁ undergoes oxidation and reduction reactions.
Common Reagents: Reagents like oxygen, sulfur, and nitrogen compounds play a role.
Major Products: The products formed depend on reaction conditions and reagents.
Scientific Research Applications
NS₁ finds applications in:
Chemistry: As a reactive intermediate in synthetic chemistry.
Biology: Studying its effects on biological systems.
Medicine: Investigating potential therapeutic properties.
Industry: Exploring its use in materials science and catalysis.
Mechanism of Action
The exact mechanism by which NS₁ exerts its effects remains an active area of research. It likely involves molecular targets and specific pathways, but further studies are needed.
Comparison with Similar Compounds
NS₁’s uniqueness lies in its sulfur-nitrogen combination. Similar compounds include nitric oxide (NO) and other nitrogen-sulfur radicals.
Properties
CAS No. |
159910-86-8 |
---|---|
Molecular Formula |
C29H51N5O4 |
Molecular Weight |
533.7 g/mol |
IUPAC Name |
(2S)-N-[(2S,3R)-4-[tert-butylcarbamoyl(3-methylbutyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-3,3-dimethyl-2-[[2-(methylamino)acetyl]amino]butanamide |
InChI |
InChI=1S/C29H51N5O4/c1-20(2)15-16-34(27(38)33-29(6,7)8)19-23(35)22(17-21-13-11-10-12-14-21)31-26(37)25(28(3,4)5)32-24(36)18-30-9/h10-14,20,22-23,25,30,35H,15-19H2,1-9H3,(H,31,37)(H,32,36)(H,33,38)/t22-,23+,25+/m0/s1 |
InChI Key |
ICOKEKQSBZSLIB-JBRSBNLGSA-N |
Isomeric SMILES |
CC(C)CCN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)[C@H](C(C)(C)C)NC(=O)CNC)O)C(=O)NC(C)(C)C |
SMILES |
CC(C)CCN(CC(C(CC1=CC=CC=C1)NC(=O)C(C(C)(C)C)NC(=O)CNC)O)C(=O)NC(C)(C)C |
Canonical SMILES |
CC(C)CCN(CC(C(CC1=CC=CC=C1)NC(=O)C(C(C)(C)C)NC(=O)CNC)O)C(=O)NC(C)(C)C |
Synonyms |
SC 55389A SC-55389A |
Origin of Product |
United States |
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